Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)-, methyl ester, cis-
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Description
Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)-, methyl ester, cis- is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.302. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Research into methyl 3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate and related compounds highlights their significance in the synthesis of cyclobutane derivatives, which are valuable in medicinal chemistry and material sciences due to their unique structural features.
Antiviral Applications : The synthesis of methylenecyclobutyl- and cyclobutenyl adenine analogues, derived from carbocyclic oxetanocin A, emphasizes their potential as potent antiviral agents. These compounds, through intricate synthetic routes, show promise in antiviral research, highlighting the cyclobutane ring's utility in pharmaceuticals (Maruyama, Hanai, & Sato, 1992).
Chemical Synthesis and Polymerization : The compound has been explored in the context of chemical reactions and polymerization, illustrating its versatility. For instance, Lewis acid-assisted anionic polymerization of a cyclobutene monomer demonstrated the ability to form polymers with unique structures, providing insights into novel material design (Kitayama, Kawauchi, Nakamura, Sufi, Padías, & Hall, 2004).
Natural Product Synthesis : The compound's framework is instrumental in synthesizing natural product analogues, such as a novel norlignan isolated from Peperomia tetraphylla. This research underscores the cyclobutane core's role in mimicking and understanding natural compounds' structures and activities (Li, Huang, Gong, & Tian, 2007).
Medicinal Chemistry Applications : Derivatives have shown varied biological activities, including anticancer and antimicrobial properties. The synthesis and evaluation of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, prepared from furfuryl alcohol, underline the cyclobutane derivatives' potential in developing new therapeutic agents (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).
Advanced Material Synthesis : In material science, the structural peculiarities of cyclobutane derivatives facilitate the creation of advanced materials. For example, the scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative using continuous photo flow chemistry demonstrates the compound's utility in manufacturing isotopically labeled compounds for research and industrial applications (Yamashita, Nishikawa, & Kawamoto, 2019).
Properties
IUPAC Name |
methyl 3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-12(9(15)17-4)5-8(6-12)7-14/h8,14H,5-7H2,1-4H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUKOWKUAPSHEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)CO)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121914 |
Source
|
Record name | Methyl cis-1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201121914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116129-03-4 |
Source
|
Record name | Methyl cis-1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201121914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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